molecular formula C13H19N5 B1677893 Pinacidil CAS No. 60560-33-0

Pinacidil

Cat. No.: B1677893
CAS No.: 60560-33-0
M. Wt: 245.32 g/mol
InChI Key: IVVNZDGDKPTYHK-UHFFFAOYSA-N
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Description

Pinacidil is a cyanoguanidine drug known for its ability to open ATP-sensitive potassium channels, leading to peripheral vasodilatation of arterioles. This compound is primarily used to reduce blood pressure and peripheral resistance, and it also produces fluid retention .

Preparation Methods

Pinacidil can be synthesized through the condensation of 4-isothiocyanotopyridine and 3,3-dimethyl-2-butanamine, resulting in the formation of thiourea. This intermediate is then treated with a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine to produce an unsymmetrical carbodiimide. Finally, the addition of cyanamide yields this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale manufacturing.

Chemical Reactions Analysis

Pinacidil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Mechanism of Action

Pinacidil exerts its effects by opening ATP-sensitive potassium channels, leading to the hyperpolarization of cell membranes and subsequent vasodilatation. This process reduces peripheral vascular resistance and blood pressure . The molecular targets include the potassium channels on the plasma membrane and mitochondria, and the pathways involved are the NO/cGMP/PKG signaling pathway .

Comparison with Similar Compounds

Pinacidil is compared with other potassium channel openers such as:

This compound is unique due to its specific molecular structure and its ability to target both plasma membrane and mitochondrial potassium channels, providing a broader range of therapeutic effects .

Properties

IUPAC Name

1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11/h5-8,10H,1-4H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVNZDGDKPTYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85371-64-8 (Parent)
Record name Pinacidil [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7048249
Record name Pinacidil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60560-33-0, 85371-64-8
Record name Pinacidil
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Record name Pinacidil
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URL https://www.drugbank.ca/drugs/DB06762
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Record name Pinacidil
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Record name PINACIDIL ANHYDROUS
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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